3-Iodoprop-2-yn-1-yl hexylcarbamate

Description

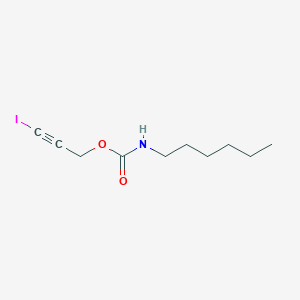

3-Iodoprop-2-yn-1-yl hexylcarbamate is a synthetic carbamate derivative characterized by an iodinated propargyl group and a hexyl chain linked via a carbamate ester. The hexyl variant differs from IPBC by its longer alkyl chain (hexyl vs. butyl), which likely enhances lipophilicity and alters bioavailability. Its molecular formula is inferred as C₁₀H₁₆INO₂, with a molecular weight of approximately 309 g/mol (calculated from IPBC’s data, with adjustments for the hexyl group).

Properties

CAS No. |

55406-62-7 |

|---|---|

Molecular Formula |

C10H16INO2 |

Molecular Weight |

309.14 g/mol |

IUPAC Name |

3-iodoprop-2-ynyl N-hexylcarbamate |

InChI |

InChI=1S/C10H16INO2/c1-2-3-4-5-8-12-10(13)14-9-6-7-11/h2-5,8-9H2,1H3,(H,12,13) |

InChI Key |

MLLCKJUPWCAWQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)OCC#CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Two-Step Synthesis via Propargyl Alcohol Intermediate

Step 1: Formation of Propargyl Hexylcarbamate

Propargyl alcohol (HC≡C-CH₂OH) reacts with hexyl isocyanate (C₆H₁₁NCO) under basic conditions to form propargyl hexylcarbamate.

Reagents :

- Propargyl alcohol (1.0 equiv)

- Hexyl isocyanate (1.2 equiv)

- Triethylamine (TEA, 1.5 equiv, catalyst)

- Dichloromethane (DCM, solvent)

Procedure :

- Propargyl alcohol and TEA are dissolved in DCM at 0°C.

- Hexyl isocyanate is added dropwise, and the mixture is stirred at room temperature for 12–24 hours.

- The product is purified via column chromatography (hexane/ethyl acetate, 4:1).

Step 2: Iodination of Terminal Alkyne

The terminal alkyne in propargyl hexylcarbamate undergoes iodination using iodine (I₂) in a basic aqueous medium.

Reagents :

- Propargyl hexylcarbamate (1.0 equiv)

- Iodine (1.5 equiv)

- Potassium hydroxide (KOH, 2.0 equiv)

- Tetrahydrofuran (THF)/water (3:1, solvent)

Procedure :

- Propargyl hexylcarbamate is dissolved in THF.

- Aqueous KOH and iodine are added sequentially at 0°C.

- The reaction is stirred for 2–4 hours, quenched with Na₂S₂O₃, and extracted with ethyl acetate.

One-Pot Synthesis Using N-Iodosuccinimide (NIS)

This method integrates carbamate formation and iodination in a single pot, enhancing efficiency.

Reagents :

- Propargyl alcohol (1.0 equiv)

- Hexyl isocyanate (1.2 equiv)

- N-Iodosuccinimide (NIS, 1.5 equiv)

- Dimethylformamide (DMF, solvent)

Procedure :

- Propargyl alcohol and hexyl isocyanate are mixed in DMF.

- NIS is added at 0°C, and the reaction is stirred at room temperature for 6–8 hours.

- The product is isolated via vacuum distillation and recrystallized from acetonitrile.

Industrial-Scale Production

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Two-Step Synthesis | 60–75 | ≥98 | High | Moderate |

| One-Pot NIS Method | 65–80 | ≥95 | Moderate | High |

| Continuous Flow | 70–85 | ≥99 | High | High |

Key Observations :

Mechanistic Insights

Carbamate Formation

The reaction between propargyl alcohol and hexyl isocyanate proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, facilitated by TEA:

$$

\text{HC≡C-CH}2\text{OH} + \text{C}6\text{H}{11}\text{NCO} \xrightarrow{\text{TEA}} \text{HC≡C-CH}2\text{O-C(=O)-NH-C}6\text{H}{13}

$$

Iodination Mechanism

Iodination occurs via a base-mediated halogenation, where deprotonation of the terminal alkyne generates a nucleophilic acetylide, which reacts with I₂:

$$

\text{HC≡C-CH}2\text{O-C(=O)-NH-C}6\text{H}{13} + \text{I}2 \xrightarrow{\text{KOH}} \text{IC≡C-CH}2\text{O-C(=O)-NH-C}6\text{H}_{13} + \text{HI}

$$

Challenges and Optimization

Side Reactions

Solvent Selection

- Polar aprotic solvents (DMF, THF) enhance reaction rates but require careful drying.

- Chlorinated solvents (DCM) improve carbamate stability.

Chemical Reactions Analysis

Types of Reactions

3-Iodoprop-2-yn-1-yl hexylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the iodine atom to a less reactive form.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of deiodinated products.

Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

3-Iodoprop-2-yn-1-yl hexylcarbamate is a chemical compound belonging to the carbamate family with an iodine atom and an alkyne functional group. It features a hexyl group attached to a carbamate moiety, linked to a 3-iodoprop-2-ynyl group. It has potential applications in agriculture and materials science because of its biocidal properties.

Scientific Research Applications

- Biocide this compound exhibits antifungal properties and is effective against a range of fungal species. Its mode of action typically involves the inhibition of acetylcholinesterase, an essential enzyme in neurotransmission.

- Synthesis Synthesis of this compound can be achieved through various methods.

Comparison with analogs

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Iodoprop-2-ynyl butylcarbamate | Similar iodine and alkyne groups | More commonly used in industrial applications |

| 3-Iodoprop-2-yne | Lacks the carbamate moiety | Primarily used in organic synthesis |

| Iodopropynyl butylcarbamate | Contains a butyl group instead of hexyl | Widely recognized for use in personal care products |

| 3-Iodoprop-2-enal | Contains an aldehyde instead of a carbamate | Exhibits different reactivity patterns |

The specific combination of iodine and alkyne functionalities within a carbamate framework provides distinct biological activity and synthetic versatility compared to its analogs.

Usage of Iodopropynyl Butyl Carbamate (IPBC)

Iodopropynyl Butyl Carbamate (IPBC) is a water-soluble preservative used globally in paints, coatings, wood preservatives, personal care items, and cosmetics . It protects interior and exterior coatings from mold, mildew, and fungal growth . It is effective against a broad spectrum of fungal species, typically at very low use levels, and is incorporated into a wide variety of interior and exterior paint formulations around the world .

Mechanism of Action

The antifungal and antimicrobial effects of 3-Iodoprop-2-yn-1-yl hexylcarbamate are primarily due to its ability to disrupt the cell membrane integrity of microorganisms. The iodine atom plays a crucial role in this process by interacting with cellular components, leading to cell lysis and death. The compound targets various molecular pathways involved in cell wall synthesis and membrane function, making it effective against a broad spectrum of fungi and bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 3-Iodoprop-2-yn-1-yl Butylcarbamate (IPBC)

Key Differences and Implications:

- Applications : IPBC is widely used in consumer products due to its efficacy against fungi and mold . The hexyl variant may target niche applications requiring prolonged activity, such as industrial coatings or wood treatments.

- Storage and Stability : Both compounds likely require storage at 2–8°C with protection from light to prevent degradation, as indicated for IPBC .

Table 1: Structural and Functional Comparison

Comparison with (Prop-2-yn-1-ylsulfanyl)carbonitrile

This compound (CAS 24309-48-6) shares a propargyl backbone but replaces the iodocarbamate group with a thiocyanate functional group. Key differences include:

- Mechanism of Action : Thiocyanates typically act as enzyme inhibitors, whereas iodocarbamates disrupt microbial cell membranes via halogen-mediated oxidative damage.

- Hazard Profile : (Prop-2-yn-1-ylsulfanyl)carbonitrile lacks comprehensive toxicological data but requires precautions against inhalation and skin contact . In contrast, iodocarbamates like IPBC are regulated for consumer use, suggesting a more defined safety profile .

Table 2: Functional Group and Hazard Comparison

Research Findings and Implications

- IPBC’s Commercial Success : IPBC’s efficacy and regulatory approval highlight the importance of the iodopropargyl-carbamate motif in antifungal design . The hexyl variant could extend these benefits to environments requiring higher hydrophobicity.

- Unanswered Questions : The hexylcarbamate’s environmental persistence, toxicity, and degradation pathways remain speculative without empirical data.

Q & A

Q. How can machine learning optimize the design of this compound derivatives with enhanced stability and reduced toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.